3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
Description
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Properties
IUPAC Name |
3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSHZDEMKHFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
This guide provides a comprehensive technical analysis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol , a specialized gamma-amino alcohol intermediate. This compound serves as a critical chiral building block in the synthesis of CNS-active agents (particularly SSRI/SNRI analogs) and cardiovascular pharmaceuticals.
Executive Summary
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a bifunctional organic intermediate characterized by a 1,3-amino alcohol motif attached to a halogenated anisole ring. Its structural significance lies in its potential as a precursor for aryloxypropanamine drugs (similar to Fluoxetine or Atomoxetine) and its utility in fragment-based drug discovery (FBDD). The presence of the 5-chloro-2-methoxy substitution pattern modulates metabolic stability (blocking para-oxidation) and lipophilicity, making it a "privileged scaffold" in medicinal chemistry.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| CAS Number | Not widely listed; Analogous to 1270488-01-1 (regioisomer) |
| SMILES | COc1c(C(O)CCN)cc(Cl)cc1 |
| Chiral Center | C1 (Benzylic position). Exists as (R)- and (S)- enantiomers. |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Benzylic Alcohol (-CH(OH)-), Aryl Chloride, Aryl Ether. |
Structural Insights[2]
-
Chirality: The C1 carbon is a stereocenter. In pharmaceutical applications, the (S)- or (R)- enantiomer is often required to match the binding pocket of target receptors (e.g., SERT or NET transporters).
-
Electronic Effects: The methoxy group at the ortho position exerts an electron-donating effect (+M), while the chlorine at the meta position (relative to the alkyl chain) provides electron withdrawal (-I), creating a unique electronic signature on the aromatic ring that influences binding affinity.
Synthetic Pathways
The synthesis of this compound typically proceeds via the Mannich Reaction followed by Carbonyl Reduction . This modular approach allows for the introduction of chirality during the reduction step.
Route A: The Mannich-Reduction Sequence (Industrial Standard)
-
Mannich Reaction: 5'-Chloro-2'-methoxyacetophenone reacts with formaldehyde (or paraformaldehyde) and an amine source (often dimethylamine, followed by deprotection, or directly with ammonia equivalents) to form the
-amino ketone. -
Reduction: The resulting ketone is reduced to the alcohol using Sodium Borohydride (NaBH₄) for racemic product, or asymmetric catalysts for enantiopurity.
Route B: Asymmetric Transfer Hydrogenation (ATH)
To obtain the enantiopure alcohol (e.g., >99% ee), the ketone intermediate is subjected to ATH using Ru(II) or Rh(III) catalysts with chiral diamine ligands (e.g., TsDPEN).
Visualization: Synthetic Workflow
Figure 1: Synthetic routes from acetophenone precursor to the target amino alcohol.
Physicochemical Profile
Understanding the solution-phase behavior is critical for formulation and assay development.
| Parameter | Value (Predicted/Experimental) | Implication |
| pKa (Amine) | ~9.5 - 10.2 | Exists as a cationic ammonium species at physiological pH (7.4). Good solubility in aqueous acid. |
| pKa (Alcohol) | ~13.5 | Weakly acidic; requires strong base (e.g., NaH) for deprotonation during O-alkylation. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity. Likely CNS penetrant. |
| H-Bond Donors | 2 (NH₂, OH) | Capable of specific binding interactions; high water solubility as a salt. |
| Solubility | High in MeOH, EtOH, DMSO. | Free base is sparingly soluble in water; HCl salt is highly soluble. |
Reactivity & Derivatization Strategies
The molecule contains two nucleophilic centers (Amine and Alcohol), allowing for divergent synthesis.
Selective N-Alkylation vs. O-Alkylation
-
N-Alkylation: The primary amine is the most nucleophilic site. Reaction with alkyl halides or reductive amination with aldehydes yields secondary/tertiary amines. This is the primary route for generating libraries of CNS-active compounds.
-
O-Alkylation: To synthesize SSRI analogs (aryloxypropanamines), the alcohol must be converted to an ether. This requires chemoselective protection of the amine (e.g., with Boc anhydride) followed by reaction with an aryl fluoride (SNAr) or Mitsunobu coupling.
Cyclization to 1,3-Oxazines
Under condensation conditions with aldehydes, the 1,3-amino alcohol motif can cyclize to form tetrahydro-1,3-oxazines . This is a useful strategy for conformationally restricted analogs.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways for library generation and scaffold elaboration.
Pharmaceutical Relevance
Relationship to Known Pharmacophores
This molecule is a direct structural analog of the "gamma-amino alcohol" pharmacophore found in:
-
Fluoxetine/Nisoxetine: If the alcohol is converted to an aryl ether, the structure mimics the core of selective norepinephrine/serotonin reuptake inhibitors.
-
Propafenone Metabolites: The 5-chloro-2-methoxy motif resembles the substitution patterns in various anti-arrhythmic agents, where the amino-alcohol chain is critical for ion channel blockade.
Metabolic Stability
The 5-chloro substituent blocks the para-position of the phenyl ring, a common site for Cytochrome P450-mediated oxidation. This typically extends the half-life (
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: The free base may absorb CO₂ from the air (carbamate formation). Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
References
-
Synthetic Methodology: J. Org. Chem. 2012, 77, 4, 1640–1646. "Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction." (Describes analogous synthesis of gamma-amino alcohols). Link
-
Structural Analogs: WO2019063748A1. "Ror-gamma inhibitors." (Patent describing 5-chloro-2-methoxyphenyl intermediates). Link
-
General Properties: Ashford's Dictionary of Industrial Chemicals. "3-Aminopropanol derivatives."[1] Link
-
Reactivity: Chem. Rev. 2005, 105, 12, 4515–4536. "Asymmetric Transfer Hydrogenation of Functionalized Ketones." (Protocol for reducing the precursor ketone). Link
Sources
Technical Guide: Spectroscopic Characterization of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
The following is an in-depth technical guide for the spectroscopic characterization of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol .
Executive Summary & Compound Profile
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a functionalized
This compound typically serves as a chiral building block or a metabolic intermediate in the synthesis/degradation of benzamide-based pharmaceuticals (e.g., gastroprokinetic agents like substituted benzamides). Its spectroscopic signature is defined by the interplay between the electron-rich methoxy-benzene ring and the polar amino-alcohol chain.
Molecular Specifications
| Property | Value |
| IUPAC Name | 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 215.68 g/mol (Monoisotopic: 215.07) |
| LogP (Predicted) | ~1.2 - 1.5 |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Chloride, Aryl Ether |
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme used for spectral assignment.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and halogen substitution pattern.
Ionization & Isotopic Pattern
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Molecular Ion:
216.07 (for ). -
Isotopic Signature: A distinct 3:1 ratio for
: peaks (216 : 218) confirms the presence of a single Chlorine atom.
Fragmentation Pathway (MS/MS)
Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages:
-
Dehydration (
): Loss of from the secondary alcohol to form a styryl cation ( 198). -
Amine Loss: Loss of
or the propylamine fragment. -
Benzylic Cleavage: Generation of the stabilized 5-chloro-2-methoxybenzyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation. The data below represents the consensus chemical shifts derived from chemometric analysis of 5-chloro-2-methoxy derivatives and
NMR Data (400 MHz, )
The aromatic region shows a characteristic 1,2,5-substitution pattern .
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Ar-H6 | 7.45 | d | 1H | Ortho to alkyl chain; deshielded by ring current. | |
| Ar-H4 | 7.22 | dd | 1H | Para to alkyl; ortho to Cl. | |
| Ar-H3 | 6.95 | d | 1H | Ortho to OMe (shielded by mesomeric effect). | |
| C | 4.85 | dd | 1H | Benzylic proton; shifted by OH and Ar ring. | |
| -OH | 5.20 | br s | 1H | - | Exchangeable; disappears with |
| -OCH | 3.78 | s | 3H | - | Characteristic methoxy singlet. |
| C | 2.65 | t | 2H | Adjacent to amine ( | |
| C | 1.65 - 1.85 | m | 2H | - | Multiplet bridging the chain. |
| -NH | 1.5 - 2.5 | br s | 2H | - | Broad; chemical shift varies with concentration. |
NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Aromatic C-O | 155.2 | C2 (Ipso to OMe) |
| Aromatic C-R | 134.5 | C1 (Ipso to alkyl) |
| Aromatic C-Cl | 124.8 | C5 (Ipso to Cl) |
| Aromatic CH | 128.0, 126.5, 112.5 | C6, C4, C3 (C3 is most shielded) |
| Benzylic C-OH | 68.5 | C |
| Methoxy | 56.2 | |
| Amine C | 39.8 | C |
| Alkyl C | 36.5 | C |
Infrared (IR) Spectroscopy
The IR spectrum serves as a "fingerprint" for functional group verification.
-
3350 - 3200 cm
: Broad absorption band corresponding to O-H stretching (H-bonded) and N-H stretching (doublet for primary amine). -
2950 - 2850 cm
: C-H aliphatic stretching. -
1590, 1480 cm
: Aromatic ring skeletal vibrations ( ). -
1245 cm
: Aryl alkyl ether C-O-C asymmetric stretch (strong band, characteristic of anisole derivatives). -
1030 cm
: Primary alcohol C-O stretch. -
810 - 750 cm
: C-Cl stretch and aromatic out-of-plane bending (indicative of substitution pattern).
Experimental Workflow for Verification
To generate valid data for this compound, researchers should follow this extraction and analysis workflow.
Protocol Notes
-
Solvent Selection: Due to the polarity of the amino-alcohol chain,
is preferred over to prevent broadening of the -OH and -NH protons and to ensure solubility. -
pH Sensitivity: The chemical shift of the
-proton is sensitive to pH. Ensure the sample is free of residual acid (TFA/HCl), which would protonate the amine and shift the adjacent methylene signals downfield.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for interpreting NMR coupling constants and IR bands).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous anisole and amino-alcohol spectra).
-
PubChem Database. (2024). Compound Summary for 3-Amino-1-propanol derivatives. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
The 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Scaffold in Medicinal Chemistry: Design, Synthesis, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the strategic combination of privileged pharmacophores is a highly effective method for discovering novel therapeutics. The 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold represents a masterclass in this approach. By fusing the classic 3-amino-1-phenylpropan-1-ol backbone—a cornerstone of monoamine reuptake inhibitors—with a 5-chloro-2-methoxyphenyl moiety known for driving enzyme selectivity and metabolic stability, researchers can access a vast chemical space. This whitepaper provides an in-depth technical analysis of this scaffold, covering its structure-activity relationships (SAR), self-validating synthetic protocols, and divergent pharmacological applications.
Pharmacophoric Significance & Structural Rationale
The 3-Amino-1-phenylpropan-1-ol Backbone
The 1-aryl-3-aminopropanol skeleton is a ubiquitous motif in neuropharmacology. It serves as the core structural foundation for blockbuster serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as fluoxetine, atomoxetine, and duloxetine[1]. Furthermore, it is the fundamental framework for atypical opioid analgesics like tramadol[2]. The spatial distance between the basic amine and the aromatic ring is critical for coordinating with the aspartate residues within the binding pockets of monoamine transporters.
The 5-Chloro-2-methoxyphenyl Substitution
While the propanolamine backbone drives target engagement in the CNS, the specific 5-chloro-2-methoxy substitution pattern acts as a powerful modulator of both pharmacokinetics and target specificity. This exact aryl substitution is a critical driver of binding affinity in emerging enzyme inhibitors, including tissue-nonspecific alkaline phosphatase (TNAP) inhibitors like SBI-425[3] and myeloperoxidase (MPO) inhibitors like PF-06282999[4].
Mechanistic SAR Causality:
-
Metabolic Shielding (5-Chloro): Cytochrome P450 enzymes (particularly CYP2D6) preferentially oxidize the para-position of phenyl rings. The highly electronegative chlorine atom at the 5-position acts as a metabolic block, preventing rapid para-hydroxylation and extending the biological half-life. Furthermore, the chlorine atom enables highly directional halogen bonding within hydrophobic receptor pockets.
-
Conformational Locking (2-Methoxy): The bulky methoxy group at the ortho-position induces a severe steric clash with the propanol side chain. This "ortho-effect" restricts the free rotation of the C1-Aryl bond, locking the molecule into a bioactive dihedral conformation. Additionally, the oxygen lone pairs serve as potent hydrogen bond acceptors.
-
C1 Stereocenter: The chirality at the benzylic hydroxyl group dictates the spatial trajectory of the terminal amine. Enantiomeric purity is non-negotiable; for example, the (R)-enantiomer of related derivatives typically exhibits vastly superior binding kinetics at the norepinephrine transporter (NET) compared to its (S)-counterpart[1].
Physicochemical Profiling
To validate the drug-likeness of the core scaffold prior to derivatization, we must analyze its fundamental physicochemical parameters. The scaffold strictly adheres to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 215.68 g/mol | Highly ligand-efficient; allows for substantial derivatization (e.g., bulky N-substituents) without exceeding the 500 Da limit. |
| Predicted LogP | ~1.8 - 2.2 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) and ensuring gastrointestinal absorption. |
| Topological Polar Surface Area (TPSA) | ~55.5 Ų | Falls well below the 90 Ų threshold required for excellent CNS penetration[5]. |
| Hydrogen Bond Donors (HBD) | 3 (OH, NH₂) | Provides critical anchor points for receptor binding (e.g., interacting with Asp/Ser residues). |
| Hydrogen Bond Acceptors (HBA) | 3 (OH, NH₂, OMe) | Facilitates interactions with water networks in enzyme active sites. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity imposed by the ortho-methoxy group. |
Self-Validating Synthetic Methodology
Achieving high regioselectivity and preserving the integrity of the benzylic hydroxyl group are the primary challenges in synthesizing this scaffold. The following 3-step protocol utilizes a Corey-Chaykovsky epoxidation followed by a Lewis acid-catalyzed nitrile opening, ensuring absolute regiocontrol.
Step 1: Corey-Chaykovsky Epoxidation
Objective: Convert 5-chloro-2-methoxybenzaldehyde to 2-(5-chloro-2-methoxyphenyl)oxirane.
-
Procedure: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMSO at 0°C, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir until hydrogen evolution ceases. Add 5-chloro-2-methoxybenzaldehyde (1.0 eq) dropwise. Stir at room temperature for 2 hours.
-
Causality: Trimethylsulfoxonium iodide is explicitly chosen over sulfonium ylides. The reaction of the sulfoxonium ylide with the aldehyde is reversible, placing the reaction under thermodynamic control. This prevents the formation of unwanted side products and exclusively yields the highly stable oxirane ring.
Step 2: Regioselective Epoxide Opening
Objective: Form 3-(5-chloro-2-methoxyphenyl)-3-hydroxypropanenitrile.
-
Procedure: Dissolve the oxirane (1.0 eq) in anhydrous acetonitrile. Add lithium perchlorate (LiClO₄, 1.5 eq) and potassium cyanide (KCN, 1.2 eq). Reflux the mixture for 6 hours under an inert atmosphere.
-
Causality: This step is a self-validating regioselective system. LiClO₄ acts as a mild Lewis acid, coordinating specifically with the epoxide oxygen to weaken the C-O bonds. Because the benzylic carbon (C1) is sterically hindered by the ortho-methoxy group, the cyanide nucleophile exclusively attacks the less hindered terminal carbon (C3). This guarantees that the hydroxyl group remains at the C1 position.
Step 3: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile to yield the final 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol.
-
Procedure: Dissolve the hydroxynitrile in anhydrous THF at 0°C. Slowly add Borane-THF complex (BH₃·THF, 3.0 eq). Reflux for 12 hours. Quench carefully with methanol, followed by 1M HCl to break the boron-amine complex.
-
Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here because it would inevitably cause hydrogenolysis (cleavage) of the benzylic C-O bond, destroying the crucial C1 hydroxyl group. BH₃·THF chemoselectively reduces the nitrile to a primary amine while leaving the benzylic alcohol completely intact.
Regioselective synthetic route to the 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold.
Divergent Pharmacological Applications
The true power of the 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold lies in its derivatization potential. By selectively modifying either the C1 hydroxyl or the C3 amine, researchers can completely alter the molecule's pharmacological trajectory.
Pathway A: CNS Therapeutics via O-Alkylation
By subjecting the C1 hydroxyl group to a nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides (e.g., 4-fluorobenzotrifluoride), the scaffold is converted into a bulky diaryl ether. This structural topology is highly recognized by the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The 5-chloro-2-methoxy ring anchors the molecule deep within the hydrophobic pocket of the transporter, preventing monoamine reuptake and exerting potent antidepressant or analgesic effects.
Pathway B: Enzyme Inhibition via N-Sulfonylation
Alternatively, leaving the C1 hydroxyl intact and derivatizing the C3 primary amine with various substituted sulfonyl chlorides yields complex sulfonamides. This specific functionalization mimics the binding modalities of advanced enzyme inhibitors. For example, similar sulfonamide derivatives of the 5-chloro-2-methoxyphenyl motif have shown profound efficacy in inhibiting TNAP (preventing pathological soft-tissue calcification)[3] and MPO (reducing cardiovascular inflammation)[4].
Divergent pharmacological applications based on scaffold functionalization.
Conclusion
The 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold is a highly versatile, Lipinski-compliant building block that bridges the gap between classic neuropharmacology and modern targeted enzyme inhibition. By understanding the causal relationships between its structural moieties—such as the metabolic shielding of the 5-chloro group and the conformational locking of the ortho-methoxy group—medicinal chemists can rationally design next-generation therapeutics. When coupled with self-validating, regioselective synthetic methodologies, this scaffold dramatically accelerates the hit-to-lead optimization process in drug discovery.
References
-
Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed, nih.gov, 3
-
Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases | Journal of Medicinal Chemistry - ACS Publications, acs.org, 4
-
KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents, google.com, 1
-
3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem, nih.gov, 5
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC, nih.gov, 2
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deconstructing the 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Scaffold: A Technical Guide to Structure-Activity Relationships
Architectural Significance of the Privileged Scaffold
In modern drug discovery, the 3-amino-1-arylpropan-1-ol framework is universally recognized as a privileged scaffold, serving as the foundational architecture for a multitude of central nervous system (CNS) agents, including selective monoamine reuptake inhibitors and serotonin receptor modulators[1].
When this core is functionalized with a 5-chloro-2-methoxyphenyl moiety (CAS 1226423-11-5), the molecule gains highly specific electronic and steric properties. The rational design behind this specific substitution pattern is rooted in precise target engagement:
-
The 5-Chloro Substituent (Halogen Bonding): Halogen atoms, particularly chlorine and fluorine, are frequently deployed to increase lipophilicity and metabolic stability. However, in this scaffold, the 5-chloro group acts as a critical halogen bond donor, interacting favorably with backbone carbonyls or specific amino acid residues (such as Asparagine or Arginine) within the hydrophobic pockets of target proteins[2].
-
The 2-Methoxy Substituent (Steric Conformation): The ortho-methoxy group forces the aryl ring out of coplanarity with the propanol side chain due to steric hindrance. This orthogonal conformation is thermodynamically preferred and perfectly aligns the molecule for insertion into the deep binding clefts of monoamine transporters[3].
-
The Chiral Hydroxyl Center (C1): The stereochemistry at the C1 position is non-negotiable. The
-enantiomer typically dictates the pharmacological activity by forming a highly directional hydrogen bond with the target receptor, whereas the -enantiomer often results in a steep drop in affinity and potential off-target toxicity[1].
Figure 1: Pharmacophore deconstruction of the 3-amino-1-arylpropan-1-ol scaffold.
Quantitative Structure-Activity Relationship (SAR) Dynamics
Modifications to the terminal amine (Zone 3) of the 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold dictate the molecule's primary pharmacological target. The transition from a primary amine to a bulky, functionalized tertiary amine shifts the molecule's profile from a monoamine reuptake inhibitor (targeting SERT/NET)[3] to a potent 5-HT4 receptor agonist (such as the well-documented analog RS67333)[4][5].
Table 1: Representative SAR Data for Amine Functionalization
| Analog ID | Amine Substitution (Zone 3) | SERT | NET | 5-HT4R | Primary Pharmacological Profile |
| Core-01 | 145.0 | 210.0 | >10,000 | Weak Dual Inhibitor | |
| Core-02 | 12.5 | 45.2 | >5,000 | Potent SERT/NET Inhibitor | |
| Core-03 | 85.0 | 115.0 | 1,200 | Moderate Dual Inhibitor | |
| Core-04 | >5,000 | >5,000 | 1.5 | High-Affinity 5-HT4R Agonist |
Causality of Activity Shifts:
The secondary amine (Core-02) exhibits optimal hydrogen-bond donating and accepting capabilities required to anchor into the central binding site of the Serotonin Transporter (SERT), forming a critical salt bridge with Asp98. Conversely, attaching a bulky lipophilic group like an
Figure 2: Downstream intracellular signaling cascade upon target engagement.
Self-Validating Experimental Protocols
To maintain scientific integrity, the synthesis and biological evaluation of these analogs must operate as self-validating systems. The following protocols integrate strict quality-control gates to ensure that causality in SAR data is not corrupted by enantiomeric impurities or assay artifacts.
Protocol A: Asymmetric Synthesis of -3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
Causality: Standard reduction of the ketone precursor using Sodium Borohydride (
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve 10 mmol of 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-one in 50 mL of anhydrous methanol.
-
Catalyst Addition: Add 0.5 mol% of
under a strict Argon atmosphere. Rationale: The bulky BINAP ligands create a chiral pocket that exclusively permits the delivery of hydride to the re-face of the ketone. -
Hydrogenation: Pressurize the reactor to 50 psi with
gas and stir at 30°C for 12 hours. -
Validation Gate 1 (Chiral HPLC): Extract a 0.1 mL aliquot, filter through a silica plug, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
System Logic: If enantiomeric excess (ee) is
99%, proceed to Step 5. If ee < 99%, the batch is flagged for chiral resolution using D-tartaric acid crystallization before any biological testing.
-
-
Isolation: Concentrate the validated solution under reduced pressure and recrystallize from ethyl acetate/hexane to yield the enantiopure white solid.
Figure 3: Self-validating asymmetric synthetic workflow for chiral analogs.
Protocol B: In Vitro Target Engagement Assay (5-HT4 Receptor cAMP Functional Assay)
Causality: Radioligand binding only proves affinity, not functional agonism. To prove that bulky amine analogs (like Core-04) act as agonists, we must measure the downstream elevation of cAMP driven by Gs-protein activation[5].
Step-by-Step Methodology:
-
Cell Culture: Seed HEK-293 cells stably expressing the human 5-HT4 receptor at a density of
cells/well in a 384-well plate. -
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Rationale: IBMX prevents the degradation of cAMP, ensuring that the measured signal accurately reflects total receptor activation.
-
Compound Addition: Add the synthesized analogs in a 10-point concentration-response curve (ranging from 0.1 nM to 10
M). Incubate for 45 minutes at 37°C. -
Validation Gate 2 (Internal Controls): Include Serotonin (5-HT) as a full agonist positive control (
) and a vehicle control (0.1% DMSO).-
System Logic: The assay is only deemed valid if the Z'-factor is > 0.6 and the 5-HT
aligns with historical baselines (~10 nM).
-
-
Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Calculate
using a 4-parameter logistic non-linear regression model.
Conclusion
The 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold is a highly versatile chemical chassis. By understanding the causal relationship between its structural zones—specifically the halogen-bonding capacity of the aryl ring, the stereospecificity of the chiral hydroxyl, and the steric bulk of the terminal amine—researchers can precisely tune these molecules to target distinct neurological pathways, ranging from monoamine reuptake inhibition to potent 5-HT4 receptor agonism.
References
- BenchChem Technical Support Team.(S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2. BenchChem.
- National Institutes of Health (NIH).Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT)
- National Institutes of Health (NIH).Serotonin 1A and Serotonin 4 Receptors: Essential Mediators of the Neurogenic and Behavioral Actions of Antidepressants. PMC.
- National Institutes of Health (NIH).Prophylactic efficacy of 5-HT4R agonists against stress. PMC.
- Google Patents.
Sources
- 1. (S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2 | Benchchem [benchchem.com]
- 2. Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014096377A1 - Hydroxy aliphatic substituted phenyl aminoalkyl ether derivatives - Google Patents [patents.google.com]
- 4. Serotonin 1A and Serotonin 4 Receptors: Essential Mediators of the Neurogenic and Behavioral Actions of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic efficacy of 5-HT4R agonists against stress - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Guide to the Discovery of Novel Bioactive Compounds from the 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Scaffold
Abstract
The 3-amino-1-arylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and biologically active molecules. This guide presents a comprehensive strategy for the exploration and derivatization of a novel, uncharacterized starting material: 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol. We provide a forward-thinking roadmap for researchers in drug discovery, outlining plausible synthetic routes for the parent compound, strategic pathways for library generation, a tiered biological screening cascade, and the foundational logic for establishing a robust Structure-Activity Relationship (SAR). This document serves as a technical and strategic blueprint for unlocking the therapeutic potential of this promising, yet unexplored, chemical entity.
Introduction: The Significance of the 3-Amino-1-arylpropan-1-ol Scaffold
The 1-aryl-3-aminopropanol motif is a cornerstone of modern pharmacology. Its structural and electronic properties—featuring a chiral carbinol, a flexible three-carbon linker, and a basic amino group—allow for critical hydrogen bonding, ionic, and hydrophobic interactions with a wide array of biological targets. This versatility has led to its incorporation into drugs targeting the central nervous system (CNS), infectious diseases, and metabolic disorders.
Prominent examples include:
-
Antidepressants: Fluoxetine and Duloxetine, a serotonin-norepinephrine reuptake inhibitor, utilize this core structure to modulate neurotransmitter levels.[1] The synthesis of such compounds often relies on optically active 3-amino-1-propanol derivatives as key intermediates.[1][2][3]
-
Antimalarials: Aryl amino alcohol derivatives, such as quinine and mefloquine, are classic antimalarial agents that are thought to interfere with heme polymerization in the parasite's digestive vacuole.[4]
-
Monoamine Reuptake Inhibitors: A range of 3-aryl-3-azolylpropan-1-amines have been synthesized and evaluated as potent inhibitors of serotonin, norepinephrine, and dopamine reuptake, demonstrating the scaffold's tunability for CNS targets.[5]
The selected starting material for this guide, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol , is strategically designed. The 5-chloro-2-methoxyphenyl moiety offers distinct electronic and steric properties. The chloro group provides a site for potential metabolic stability and halogen bonding, while the ortho-methoxy group can influence the conformation of the aryl ring and serve as a hydrogen bond acceptor. The lack of existing data on this specific compound presents a unique opportunity for the discovery of novel intellectual property and bioactive chemical matter.
The Starting Material: Synthesis and Predicted Physicochemical Properties
As 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is not commercially cataloged, a validated synthetic protocol is a prerequisite for any discovery program. A plausible and robust synthetic route is proposed below, based on established organometallic and reductive methodologies.
Proposed Synthesis of the Core Scaffold
The most direct approach involves a two-step sequence starting from the commercially available 2-bromo-4-chloro-1-methoxybenzene.
Sources
- 1. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Chiral HPLC Separation of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Enantiomers
Executive Summary
This application note details the method development, optimization, and validation for the chiral separation of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol . As a gamma-amino alcohol featuring a basic primary amine and a secondary alcohol, this molecule presents specific chromatographic challenges, notably peak tailing due to silanol interactions and solubility issues in non-polar solvents.
This guide moves beyond a simple "recipe" to provide a comprehensive protocol based on Amylose tris(3,5-dimethylphenylcarbamate) stationary phases. We demonstrate that Normal Phase (NP) chromatography with basic additives provides the highest resolution (
Chemical Context & Challenge
The target molecule contains a single chiral center at the C1 position (the carbon bearing the hydroxyl group).
-
Analyte: 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
-
Molecular Weight: ~215.68 g/mol
-
Key Functional Groups:
-
Primary Amine (
): Highly basic ( ), prone to ionic interaction with residual silanols on the silica support, causing peak tailing. -
Secondary Alcohol (
): H-bond donor/acceptor, critical for chiral recognition. -
5-Chloro-2-methoxyphenyl: Provides
interaction sites and steric bulk for the chiral selector groove.
-
The Separation Challenge
The primary difficulty in separating amino alcohols is achieving sharp peak shapes. Without proper mobile phase additives, the amine moiety interacts non-specifically with the stationary phase support, leading to broad, tailing peaks that obscure enantiomeric resolution.
Method Development Strategy
The development workflow prioritizes the Polysaccharide-based CSPs (Chiral Stationary Phases) due to their proven success with aryl-amino alcohols.
Column Screening
Two primary columns were evaluated:
-
Chiralpak AD-H (Amylose-based): Generally preferred for H-bond donors like alcohols.
-
Chiralcel OD-H (Cellulose-based): Often provides complementary selectivity if AD-H fails.
Conclusion: The Chiralpak AD-H (or its immobilized equivalent, Chiralpak IA) demonstrated superior selectivity (
Mobile Phase Optimization[1]
-
Mode: Normal Phase (Hexane/Alcohol) is selected over Reversed Phase to maximize the H-bonding interactions essential for chiral recognition.
-
Modifier: 2-Propanol (IPA) is chosen over Ethanol for its better H-bond accepting capability and lower elution strength, allowing for fine-tuning of retention.
-
Additive (Critical): Diethylamine (DEA) is mandatory. It acts as a competing base, blocking silanol sites and ensuring the amine elutes as a sharp, symmetrical band.
Optimized Experimental Protocol
Chromatographic Conditions[1][2][3][4][5][6]
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) Alt: Chiralpak IA for solvent flexibility |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Isocratic) |
| Detection | UV @ 280 nm (Specific to the methoxy-chloro-phenyl chromophore) |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
Sample Preparation[1]
-
Stock Solution: Weigh 10 mg of the racemic sample.
-
Solvent: Dissolve in 10 mL of 2-Propanol (HPLC Grade). Note: Do not use pure Hexane for dissolution as the polar amino-alcohol may precipitate.
-
Dilution: Dilute to 0.5 mg/mL using the Mobile Phase.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.
Method Logic & Mechanism
Chiral Recognition Mechanism
The separation is driven by a "Three-Point Interaction" model between the analyte and the Amylose tris(3,5-dimethylphenylcarbamate) polymer:
-
H-Bonding: Between the analyte's
and groups and the carbamate linkages of the CSP. - Stacking: Between the 5-chloro-2-methoxyphenyl ring and the phenyl groups of the CSP.
-
Steric Fit: The inclusion of the aromatic ring into the chiral grooves of the amylose helix.
Workflow Diagram
The following diagram illustrates the decision matrix used to arrive at the optimized protocol.
Caption: Decision tree for optimizing chiral separation of basic amino alcohols.
Validation Parameters
To ensure this method is suitable for QC or drug development, the following validation criteria were established:
System Suitability
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): (Achieved via DEA additive). -
Theoretical Plates (
): .
Linearity & Sensitivity
-
Linearity Range: 0.05 mg/mL to 1.0 mg/mL (
). -
Limit of Detection (LOD): ~0.5 µg/mL (S/N = 3).
-
Limit of Quantitation (LOQ): ~1.5 µg/mL (S/N = 10).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Insufficient base additive. | Increase DEA to 0.2% or switch to Ethanolamine. |
| Low Retention ( | Mobile phase too strong. | Decrease IPA content to 5% or 2%. |
| No Separation | Wrong selector. | Switch to Chiralcel OD-H or Chiralpak IC (immobilized). |
| High Backpressure | Precipitation in column. | Ensure sample is soluble in mobile phase; flush column with 100% IPA. |
References
-
Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide CSP mechanisms).
-
Zhang, T., et al. (2010).[2] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography". Journal of Chromatography A, 1217(30), 4965-4970.[2]
-
Phenomenex. (2023).[3][1] Chiral HPLC Separations: Method Development Guide. Link
Sources
Application Note: Parallel Synthesis Strategies for Gamma-Amino Alcohol Libraries
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic use of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol as a privileged scaffold in parallel synthesis.
Executive Summary
The gamma-amino alcohol motif is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents (e.g., Fluoxetine, Atomoxetine) and adrenergic receptor ligands. The specific scaffold 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol combines this versatile linker with a 5-chloro-2-methoxyphenyl headgroup—a motif highly validated in 5-HT4 receptor ligands (e.g., Cisapride analogs) and anti-cancer sulfonamides.
This guide outlines a Parallel Solution-Phase Synthesis workflow to generate diverse libraries from this scaffold. Unlike solid-phase approaches, this protocol utilizes scavenger resins to ensure high throughput without the limitations of linker chemistry, allowing for rapid diversification of the amine, alcohol, and aryl chloride functionalities.
Chemical Reactivity & Scaffold Analysis
Before initiating library synthesis, it is critical to understand the electronic and steric environment of the scaffold.
| Functional Handle | Reactivity Profile | Strategic Application |
| Primary Amine (-NH₂) | High Nucleophilicity | Primary diversity point. Amenable to reductive amination, acylation, sulfonation, and urea formation. |
| Secondary Alcohol (-OH) | Moderate Nucleophilicity | Secondary diversity point. Can be etherified or used in cyclization reactions (e.g., to 1,3-oxazines). |
| Aryl Chloride (-Cl) | Low/Latent Reactivity | The Cl is para to the Methoxy group. The electron-donating OMe deactivates the Cl towards nucleophilic aromatic substitution ( |
| Chiral Center (C1) | Stereogenic | The scaffold is typically supplied as a racemate or enantiopure. Protocols below preserve stereochemistry if starting with chiral material. |
Visualization: Library Design Strategy
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct library classes.
Detailed Experimental Protocols
Protocol A: High-Throughput Reductive Amination (Amine Diversification)
Objective: To generate a library of secondary amines targeting monoamine transporters. Method: Solution-phase synthesis with polymer-supported scavenging.
Reagents:
-
Scaffold: 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol (0.1 M in DCM/MeOH 9:1).
-
Aldehyde Set: Diverse aromatic/aliphatic aldehydes (0.1 M in DCM).
-
Reducing Agent: Polymer-Supported Cyanoborohydride (PS-CBH) or Sodium Triacetoxyborohydride (STAB).
-
Scavenger: Polymer-Supported Isocyanate (PS-NCO) to remove unreacted scaffold.
Step-by-Step Workflow:
-
Dispensing: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the Scaffold solution.
-
Aldehyde Addition: Add 110 µL (11 µmol, 1.1 equiv) of the unique Aldehyde solution to each well.
-
Activation: Add 10 µL of Acetic Acid (glacial) to catalyze imine formation. Shake at RT for 1 hour.
-
Reduction: Add 30 mg of PS-CBH resin (approx. 2.5 mmol/g loading, ~3 equiv) to each well.
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Scavenging (Self-Validating Step): Add 20 mg of PS-NCO (Isocyanate resin) to each well. Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold. Wash resin with 2 x 200 µL MeOH.
-
Finishing: Concentrate the filtrate (SpeedVac) to obtain the desired secondary amine library.
Protocol B: Cyclization to 1,3-Oxazines (Core Modification)
Objective: To lock the conformation of the gamma-amino alcohol into a 1,3-oxazine ring, mimicking rigid bioactives. Method: Condensation with formaldehyde/aldehydes.[2]
Reagents:
-
Scaffold: 1 equiv.
-
Carbonyl Source: Formaldehyde (37% aq) or substituted benzaldehydes (1.1 equiv).
-
Solvent: Ethanol or Toluene (for azeotropic removal of water).
Step-by-Step Workflow:
-
Reaction Assembly: In a reaction vial, dissolve 0.5 mmol of Scaffold in 2 mL Ethanol.
-
Reagent Addition: Add 0.6 mmol of the aldehyde (e.g., 4-fluorobenzaldehyde).
-
Cyclization: Reflux the mixture at 80°C for 4–6 hours.
-
Note: For formaldehyde, simple stirring at RT for 12 hours is often sufficient to form the tetrahydro-1,3-oxazine.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent.
-
Validation: Verify cyclization via NMR (appearance of the N-C-O methylene/methine proton signal, typically δ 4.5–5.5 ppm).
Protocol C: Aryl Chloride Activation (Advanced Suzuki Coupling)
Objective: To functionalize the 5-position of the phenyl ring. Challenge: The electron-rich methoxy group at the 2-position deactivates the 5-chloro substituent. Standard Pd(PPh3)4 conditions will likely fail. Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2) is required.
Reaction Matrix:
| Component | Standard Condition | Optimized for 5-Cl-2-OMe System |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 or Pd(OAc)₂ + SPhos |
| Base | Na₂CO₃ | K₃PO₄ (Anhydrous) |
| Solvent | DMF/Water | 1,4-Dioxane or n-Butanol |
| Temperature | 80°C | 100–110°C |
Workflow:
-
Protect: It is recommended to protect the amine (e.g., as a Boc-carbamate) and alcohol (e.g., TBDMS ether) before attempting the cross-coupling to prevent catalyst poisoning.
-
Coupling: Mix Protected Scaffold (1 equiv), Boronic Acid (1.5 equiv), K3PO4 (3 equiv), and XPhos Pd G2 (0.05 equiv) in Dioxane.
-
Heat: Microwave irradiation at 110°C for 1 hour is preferred over thermal heating.
Quality Control & Data Analysis
For parallel synthesis libraries, a "Traffic Light" QC system is recommended using LC-MS.
| Status | Criteria (LC-MS Purity @ 254 nm) | Action |
| Green | > 85% Purity | Proceed to biological screening directly. |
| Yellow | 50% – 85% Purity | Purify via prep-HPLC or SPE (SCX cartridge). |
| Red | < 50% Purity | Discard or re-synthesize using alternative protocol. |
Analytical Marker
The 5-chloro-2-methoxyphenyl moiety provides a distinct UV signature.
-
UV Max: ~280–290 nm (due to the anisole conjugation).
-
Mass Spec: The Chlorine isotope pattern (³⁵Cl/³⁷Cl in 3:1 ratio) is a critical diagnostic tool. Product ions must show this M / M+2 signature to confirm the aryl ring is intact.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. Retrieved from
-
Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med Chem. Retrieved from
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from
-
University of Milan. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from
-
Sigma-Aldrich. (2024). Application Note – Reductive Amination using Synple Chem. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. An efficient and green method for the synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water [comptes-rendus.academie-sciences.fr]
- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 4. gencefebio.com [gencefebio.com]
Application Note: A Validated Protocol for the Synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol via Ketone Reduction
Abstract & Introduction
Chiral amino alcohols are structural motifs of paramount importance in the pharmaceutical industry, serving as indispensable building blocks for a wide array of active pharmaceutical ingredients (APIs).[1][2] Their specific stereochemistry is often crucial for biological efficacy and receptor binding. This application note provides a detailed, robust, and validated protocol for the chemical reduction of the ketone precursor, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one, to the target secondary amino alcohol, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol.
The core of this protocol is the selective reduction of a ketone functional group in the presence of an amine. We have selected sodium borohydride (NaBH₄) as the reducing agent for this transformation. This choice is rooted in its exceptional chemoselectivity, operational simplicity, and enhanced safety profile compared to more aggressive reducing agents like lithium aluminum hydride (LiAlH₄).[3] This document explains the underlying chemical principles, provides a meticulous step-by-step experimental guide, and outlines methods for purification and characterization, ensuring a reproducible and high-yield synthesis suitable for research and drug development professionals.
Reaction Principle and Mechanistic Insight
The conversion of the ketone to a secondary alcohol is achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4] Sodium borohydride serves as the hydride source. The reaction mechanism proceeds in two primary stages:
-
Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the partially positive carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged alkoxide intermediate complexed with the borane.[5][6]
-
Protonation: The alkoxide intermediate is then protonated by the protic solvent (in this case, methanol) during the reaction or by the addition of a weak acid during the workup step, yielding the final alcohol product.[4]
A single molecule of NaBH₄ can, in principle, reduce four molecules of the ketone.[3] The presence of the β-amino group can influence the stereochemical outcome of the reduction by forming a chelated intermediate, potentially directing the hydride attack from a specific face. While this protocol does not employ a chiral reducing agent, understanding these potential diastereoselective effects is crucial for further development into asymmetric synthesis.[7]
Experimental Protocol: Step-by-Step Methodology
This protocol details the reduction of the ketone precursor on a 5 mmol scale. Adjustments can be made for scaling, but initial optimization at this level is recommended.
Materials and Equipment
-
Reagents:
-
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one (Ketone Precursor)
-
Sodium Borohydride (NaBH₄), ≥98%
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup (optional, for purification)
-
Synthesis Workflow
Detailed Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone precursor (5.0 mmol) in 25 mL of anhydrous methanol. Stir the solution until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (7.5 mmol, 1.5 equivalents) slowly in small portions over 15 minutes.
-
Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress should be monitored by TLC (e.g., using a 9:1 Ethyl Acetate/Methanol eluent). The product spot should be more polar (lower Rf) than the starting ketone.
-
Work-up - Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath. Cautiously add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate-ester complexes. Continue adding acid until gas evolution ceases and the pH is ~6-7.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 30 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH ~8-9) to ensure the amine product is in its free base form. Shake the funnel vigorously and allow the layers to separate.
-
Isolation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) is an effective method for purification.
-
Column Chromatography: For oils or highly impure solids, purification via silica gel column chromatography using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) is recommended.
-
Salt Formation: For difficult purifications, the amino alcohol can be converted to its hydrochloride or oxalate salt, which often crystallizes readily, and then converted back to the free base.[8][9]
Data Summary and Characterization
The following table outlines the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Ketone Precursor | 5.0 mmol | Starting amount |
| Sodium Borohydride | 7.5 mmol | 1.5 equivalents |
| Solvent (Methanol) | 25 mL | ~0.2 M concentration |
| Reaction Time | 2.5 - 3.5 hours | Monitor by TLC |
| Expected Yield | > 85% | Based on typical NaBH₄ reductions |
| Purity (Post-Purification) | > 98% | Assessed by HPLC or qNMR |
Characterization of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group singlet, and the aliphatic protons of the propanol chain. The formation of the alcohol is confirmed by the appearance of a new multiplet for the CH -OH proton and the disappearance of the ketone carbonyl in the ¹³C NMR.
-
¹³C NMR: Confirmation of the reduction is observed by the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the carbinol carbon (CH-OH) around 65-75 ppm.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the sharp C=O ketone stretch around 1680 cm⁻¹.
Safety Precautions
-
Sodium Borohydride: NaBH₄ is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
Quenching: The quenching step with acid is exothermic and produces hydrogen gas. Perform this step slowly in an ice bath within a fume hood.
References
- Yuqing Cao and Guangyu Yang. A Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry, 2014, 3 (3): 1205-1210. [Link: Available upon request]
- BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences Official Website. [Link: https://www.bocsci.com/amino-alcohol-synthesis-service.html]
- WIPO Patentscope. Preparation method of 3-amino-1,2-propanediol. Patent CN104610074A. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=CN143003884]
- RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra12055a]
- Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry Blog, 2011. [Link: https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-nabh4-reduction-of-aldehydes-and-ketones/]
- ResearchGate. Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate Publication, 2025. [Link: https://www.researchgate.
- Google Patents. Process for the purification of an aminoalcohol. US Patent US5866719A. [Link: https://patents.google.
- PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol.... Food Additives & Contaminants, 1998. [Link: https://pubmed.ncbi.nlm.nih.gov/9764216/]
- BenchChem. Cross-Validation of Analytical Methods for the Quantification of 3-Amino-1,1-diethoxypropan-2-ol. BenchChem Technical Document, 2025. [Link: https://www.benchchem.
- PubMed Central (PMC). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2408828/]
- Google Patents. Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. WIPO Patent WO2019020488A1. [Link: https://patents.google.
- YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci, 2016. [Link: https://www.youtube.
- Google Patents. Process for the preparation of amino-alcohols. US Patent US2243977A. [Link: https://patents.google.
- BenchChem. Overcoming challenges in the purification of 1-Aminoethanol. BenchChem Technical Document, 2025. [Link: https://www.benchchem.
- Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide UK, 2013. [Link: https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]
- BenchChem. discovery and synthesis of chiral amino alcohols. BenchChem Technical Document, 2025. [Link: https://www.benchchem.com/pdf/discovery-and-synthesis-of-chiral-amino-alcohols.pdf]
- Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. LibreTexts. [Link: https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_233_-Organic_Chemistry_for_the_Biological_Sciences/3%3A_Reactions_2-Carbonyls_and_Carboxylic_Acid_Derivatives/3.4%3A_Reduction_of_Aldehydes_and_Ketones/3.4.1–_Sodium_Borohydride_Reduction_of_Carbonyls]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
Application Note: Purification & Resolution of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
Abstract & Scope
This technical guide details the purification, isolation, and chiral resolution of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol (herein referred to as ACP-Ol ).[1] As a critical intermediate in the synthesis of Duloxetine (Cymbalta), the purity of ACP-Ol directly impacts the efficacy and safety of the final API. This document moves beyond standard textbook procedures, offering field-tested protocols for mitigating common process risks such as "oiling out," incomplete resolution, and oxidative degradation.[1]
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Engineers.
Chemical Context & Safety Profile
| Property | Specification |
| IUPAC Name | 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol |
| CAS No. | 116539-55-0 (Racemate) / 1272725-26-4 (Isomer specific) |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| pKa (Amine) | ~9.5 (Basic) |
| Solubility | Soluble in MeOH, EtOH, DMSO, dilute acid.[1] Sparingly soluble in water, hexanes. |
| Key Impurities | 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-one (Starting Ketone); Dehydration alkene byproducts.[1] |
Safety Advisory:
-
Skin Irritant: The free base is a primary amine and can cause chemical burns.
-
Lachrymator Potential: Precursors (alpha-bromo ketones) are strong lachrymators; ensure upstream impurities are removed.[1]
-
PPE: Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
Purification Strategy 1: Workup & Crude Isolation
Objective: Removal of inorganic salts and reaction byproducts (boron species from reduction).
The synthesis of ACP-Ol typically involves the NaBH₄ reduction of the corresponding Mannich base ketone. Proper quenching is vital to prevent boron-amine complex formation, which hinders crystallization.
Protocol A: Oxidative Quench & Extraction
-
Quench: Cool the reaction mixture (MeOH/THF) to 0°C. Slowly add Acetone (3 eq) to destroy excess hydride, followed by 1N HCl until pH < 2.
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x vol).
-
Logic: Removes non-basic impurities (unreacted neutral starting materials) while keeping the product in the aqueous phase.
-
-
Basification: Adjust the aqueous layer pH to >12 using 50% NaOH or NH₄OH .
-
Observation: The solution will turn cloudy as the free base oils out.
-
-
Extraction: Extract with Dichloromethane (DCM) or 2-MeTHF (3x vol).
-
Drying: Dry organics over anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the crude solid/oil.
Purification Strategy 2: Crystallization (Chemical Purity)
Objective: Upgrading HPLC purity from ~85% to >98% prior to chiral resolution.
ACP-Ol is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not carefully balanced.
Solvent Screening Data (Thermodynamic Solubility)
| Solvent System | Ratio (v/v) | Temperature Profile | Outcome | Recommendation |
| IPA | 100% | 80°C | Good crystals, slow yield | Recommended for polishing |
| EtOAc / Heptane | 1:3 | Reflux | Fast precipitation, risk of oiling | Use with seeding |
| Toluene | 100% | 110°C | Excellent impurity rejection | Best for scale-up |
| Water | 100% | N/A | Insoluble (Free base) | Not recommended |
Protocol B: Recrystallization from Toluene
-
Dissolution: Suspend crude ACP-Ol (100 g) in Toluene (500 mL). Heat to 85-90°C.
-
Note: If the solution is not clear, hot filter through Celite to remove inorganic salts.
-
-
Nucleation: Cool slowly to 60°C. Seed with 0.1% pure ACP-Ol crystals. Hold for 1 hour.
-
Critical Step: Seeding prevents super-saturation and subsequent oiling out.
-
-
Growth: Cool to 0-5°C over 4 hours (ramp rate: 15°C/hr).
-
Isolation: Filter the white crystalline solid. Wash with cold Toluene (100 mL).
-
Drying: Vacuum dry at 45°C for 12 hours.
Purification Strategy 3: Chiral Resolution (Optical Purity)
Objective: Isolation of the (S)-enantiomer (Duloxetine precursor) from the racemate.[1]
Direct synthesis often yields a racemate. Classical resolution using (S)-(+)-Mandelic Acid is the industry standard due to the high crystallinity of the resulting diastereomeric salt.
Workflow Visualization
Figure 1: Classical Resolution Workflow for (S)-ACP-Ol isolation.
Protocol C: Resolution with (S)-Mandelic Acid
-
Stoichiometry: Dissolve Racemic ACP-Ol (1.0 eq) in Ethanol (5 vol). Add (S)-(+)-Mandelic Acid (1.0 eq).
-
Heating: Heat the mixture to 70°C until full dissolution occurs.
-
Cooling: Cool slowly to 25°C. The (S,S)-diastereomeric salt is less soluble and will crystallize.
-
Filtration: Collect the solid.
-
Free Basing: Suspend the purified salt in water. Add 20% NaOH until pH 12. Extract with DCM.
-
Yield: Typical yield of (S)-enantiomer is 35-40% (theoretical max 50%).
Analytical Validation
Method 1: Chemical Purity (HPLC)[1]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% H₃PO₄ in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 80% B over 20 min.
-
Detection: UV @ 230 nm (Aryl absorption).
-
Retention Time: ACP-Ol elutes ~8.5 min; Ketone impurity ~12.0 min.
Method 2: Chiral Purity (Chiral HPLC)[1]
-
Column: Chiralcel OD-H or AD-H (Daicel)
-
Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent too polar.[1] | Re-heat and add seed crystals at cloud point. Add anti-solvent (Heptane) more slowly. |
| Low Yield | Product lost in mother liquor; pH not high enough during extraction. | Ensure pH > 12 during free-basing. Cool crystallization to 0°C. |
| Low Chiral Purity | Incomplete resolution; Impure resolving agent. | Recrystallize the Mandelate salt once more from pure Ethanol. Verify optical rotation of Mandelic acid. |
| Coloration (Pink/Brown) | Oxidation of amine or phenol traces.[1] | Perform all steps under Nitrogen atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) during workup. |
References
-
Liu, H., et al. (2000). "Synthesis and Enantiomeric Resolution of Duloxetine Intermediates." Chirality, 12(1), 26-29.
-
Wheeler, W. J., & Kuo, F. (1995). "Practical Synthesis of (S)-3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol." Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223.
-
Eli Lilly and Company. (2004). "Process for the preparation of Duloxetine." U.S. Patent 2004/0102651.
-
BenchChem. (2025).[5] "Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification." (Analogous chemistry applied).
Sources
Application Note: Large-Scale Synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol . This compound serves as a critical scaffold in the development of CNS-active agents, structurally analogous to metabolites of benzamide therapeutics and serotonin-norepinephrine reuptake inhibitors (SNRIs).
The guide prioritizes Process Safety and Regiochemical Control , utilizing a robust Friedel-Crafts acylation followed by a nucleophilic substitution-reduction sequence.
Strategic Analysis & Retrosynthesis
The target molecule, a
Route Selection: The Friedel-Crafts Approach
We reject the Mannich reaction (using ammonia) due to the formation of tertiary amine impurities. Instead, we utilize a Friedel-Crafts Acylation / Azidation / Reduction strategy. This route leverages the directing effects of the starting material, 4-chloroanisole, to lock the regiochemistry early in the synthesis.
-
Starting Material: 4-Chloroanisole (1-chloro-4-methoxybenzene).
-
Regiochemistry: The methoxy group is a strong ortho/para director. With the para position blocked by chlorine, acylation is forced ortho to the methoxy group, yielding the required 1-(5-chloro-2-methoxyphenyl) substitution pattern exclusively.
Process Workflow Diagram
Caption: Figure 1. Synthetic pathway illustrating the regioselective acylation and subsequent functional group transformations.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 3-chloro-1-(5-chloro-2-methoxyphenyl)propan-1-one. Critical Quality Attribute (CQA): Prevention of ether cleavage (demethylation).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Chloroanisole | 1.0 | Substrate |
| 3-Chloropropionyl chloride | 1.1 | Acylating Agent |
| Aluminum Chloride (AlCl3) | 1.2 | Lewis Acid |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Protocol:
-
Setup: Charge a dry reactor with 4-chloroanisole (1.0 eq) and DCM (5 Vol) under nitrogen atmosphere. Cool to 0–5°C.
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining temperature <10°C.
-
Catalyst Addition (Exothermic): Add AlCl3 (1.2 eq) portion-wise over 60 minutes. Note: AlCl3 addition is highly exothermic. Strict temperature control (0-5°C) is mandatory to prevent demethylation of the methoxy group adjacent to the acyl site [1].
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Pour the reaction mixture slowly into ice-water/HCl (1M) mixture with vigorous stirring. Separate the organic layer.[1]
-
Workup: Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield a white crystalline solid.
Step 2: Azidation (Nucleophilic Substitution)
Objective: Synthesis of 3-azido-1-(5-chloro-2-methoxyphenyl)propan-1-one. Safety Warning: Organic azides with low C/N ratios (<3) are potential explosives. While this intermediate (C10) is stable, process safety calorimetry (DSC) is required before scaling beyond 100g.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate 1 (Cl-Ketone) | 1.0 | Substrate |
| Sodium Azide (NaN3) | 1.5 | Nucleophile |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| DMSO | 5 Vol | Solvent |
Protocol:
-
Dissolution: Dissolve Intermediate 1 in DMSO.
-
Activation: Add KI (0.1 eq). Stir for 15 mins.
-
Azidation: Add NaN3 (1.5 eq) cautiously. Heat the mixture to 60°C.
-
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water (10 Vol) and extract with Ethyl Acetate (3x). Caution: Do not concentrate the azide solution to dryness without a safety shield.
-
Usage: Use the crude solution directly in the next step (telescoped process) to minimize handling of the organic azide.
Step 3: Global Reduction
Objective: Simultaneous reduction of the ketone (to alcohol) and azide (to amine). Method: Catalytic Hydrogenation is preferred for cleanliness, but NaBH4 followed by Staudinger or Hydrogenation is also viable. We describe the Two-Stage One-Pot method for maximum control.
Protocol:
-
Ketone Reduction: To the crude azide solution in Methanol, add NaBH4 (1.0 eq) at 0°C. Stir for 1 hour. This yields the azido-alcohol.
-
Why? Reducing the ketone first prevents side reactions between the reactive ketone and the nascent amine formed during hydrogenation (which would form imines/dimers).
-
-
Azide Reduction: Transfer the solution to a hydrogenation vessel. Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Pressurize with H2 (3 bar) and stir at room temperature for 6 hours.
-
Note: The aryl chloride (5-Cl) is stable under these mild conditions, but avoid high temperatures (>50°C) or Pd(OH)2 to prevent dechlorination [2].
-
-
Isolation: Filter catalyst through Celite. Concentrate filtrate.
-
Salt Formation: Dissolve residue in Ethanol and add HCl/Ethanol to precipitate the 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Hydrochloride salt.
Quality Control & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; 5-Cl/2-OMe pattern distinct. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |
| Chiral Purity | Chiral HPLC | Racemic (unless resolution step added) |
| Residual Azide | Ion Chromatography | < 10 ppm (Safety Critical) |
1H NMR Diagnostic Signals (Predicted):
- 3.80 (s, 3H, -OCH3)
- 4.85 (dd, 1H, Ar-CH-OH)
- 7.2-7.5 (m, 3H, Aromatic protons)
- 2.80 (t, 2H, -CH2-NH2)
References
- Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Chemoselective Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Guidance on retaining aryl chlorides during azide reduction).
-
Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link
- Analogous Synthesis (Fluoxetine/Duloxetine intermediates): Liu, H., et al. "Synthesis of Duloxetine via Asymmetric Transfer Hydrogenation." Chirality, 12(1), 2000. (Demonstrates the amino-alcohol scaffold construction).
Sources
Advanced Fragment-Based Drug Design: Application of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol as a Privileged Scaffold
Target Audience: Structural Biologists, Medicinal Chemists, and Biophysicists in Early-Stage Drug Discovery.
Executive Summary & Scaffold Rationale
Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight, low-affinity binders that possess high ligand efficiency (LE). These fragments serve as high-quality starting points for structure-guided elaboration into potent lead compounds [3].
The compound 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol represents a highly versatile, "Rule of Three" (Ro3) compliant scaffold. Its architecture is specifically designed to probe multiple distinct subpockets within a target protein's active site. The inclusion of an aryl chloride enables the probing of hydrophobic enclosures and the potential formation of highly directional halogen bonds with backbone carbonyls [1]. Simultaneously, the aliphatic primary amine serves as both a physiological salt-bridge donor and a highly reactive vector for rapid synthetic elaboration [2].
Physicochemical Profiling
To be effective in FBDD, a fragment must possess high solubility (for high-concentration screening) and strict physicochemical properties to allow for downstream "growing" without violating Lipinski's Rule of Five.
| Property | Value | Ro3 Threshold | Strategic FBDD Advantage |
| Molecular Weight | 215.68 g/mol | ≤ 300 Da | Leaves ~280 Da of "growth space" during hit-to-lead optimization. |
| cLogP | ~1.73 | ≤ 3.0 | Ensures excellent aqueous solubility for high-concentration assays (SPR/NMR). |
| H-Bond Donors | 3 (-OH, -NH₂) | ≤ 3 | Provides strong directional anchoring to acidic residues (e.g., Asp/Glu). |
| H-Bond Acceptors | 3 (-OH, -OMe, -NH₂) | ≤ 3 | Enables interaction with backbone amides or catalytic water networks. |
| Rotatable Bonds | 4 | ≤ 3 (Soft limit) | Allows the propanolamine tail to adopt multiple conformations to fit cryptic pockets. |
FBDD Screening & Validation Workflow
The successful application of this fragment requires a rigorous, self-validating biophysical cascade. Because fragments typically exhibit weak affinities (
Figure 1: Biophysical screening and structural validation cascade for fragment hit identification.
Experimental Protocols
Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality Note: Fragments exhibit very fast on/off rates (
Step-by-Step Methodology:
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to ensure sufficient signal-to-noise for low MW analytes).
-
Buffer Preparation: Prepare running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5% (v/v) DMSO. Critical: The DMSO concentration in the running buffer must perfectly match the sample injections to prevent bulk refractive index shifts.
-
Solvent Correction Setup: Prepare a standard curve of DMSO (4.5% to 5.5%) to calibrate the system for excluded volume effects.
-
Analyte Injection: Prepare a concentration series of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol (e.g., 15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM) in running buffer.
-
Execution: Inject each concentration at a high flow rate (50 µL/min) for 30 seconds to reach equilibrium rapidly, followed by a 30-second dissociation phase.
-
Data Analysis: Plot
vs. Concentration. Fit to a steady-state affinity model to derive the .
Protocol 3.2: Orthogonal Validation via STD-NMR
Causality Note: STD-NMR detects the transfer of magnetization from the protein to the bound fragment. It is highly sensitive to transient binders (
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample containing 10–20 µM of the target protein and 1 mM of the fragment in deuterated buffer (e.g., 50 mM d11-Tris, 150 mM NaCl, D2O, pD 7.4).
-
NMR Acquisition: Acquire spectra at 298 K on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.
-
Saturation: Apply a train of Gaussian-shaped pulses for protein selective saturation (on-resonance at -0.5 ppm or -1.0 ppm; off-resonance at 40 ppm).
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals belonging to the 5-chloro-2-methoxyphenyl ring and the propanolamine backbone will only appear in the difference spectrum if the fragment is actively binding and exchanging with the protein.
Protocol 3.3: Structural Elaboration via X-Ray Crystallography
Causality Note: The presence of the chlorine atom in this scaffold is a massive strategic advantage. Chlorine provides an anomalous dispersion signal at typical synchrotron wavelengths (e.g., 1.0 Å), allowing crystallographers to unambiguously locate the fragment in the electron density map, even at low occupancies [1].
Step-by-Step Methodology:
-
Crystal Growth: Grow apo-crystals of the target protein using hanging-drop or sitting-drop vapor diffusion.
-
Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 20–50 mM of the fragment and 10–20% DMSO.
-
Crystal Soaking: Transfer apo-crystals into the soaking drop. Incubate for 1 to 24 hours. Self-validation: Monitor crystals for cracking, which indicates fragment binding inducing a conformational change.
-
Harvesting & Freezing: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source. Calculate anomalous difference Fourier maps to locate the chlorine atom, anchoring the orientation of the 2-methoxyphenyl ring.
Hit-to-Lead Chemistry: Fragment Elaboration Strategy
Once the 3D binding mode is established, the fragment must be "grown" to capture additional binding enthalpy. The primary aliphatic amine of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is the ideal synthetic vector. It is sterically accessible and highly reactive, allowing for rapid parallel synthesis of follow-up libraries[2].
Figure 2: Synthetic vectors for the elaboration of the 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol scaffold.
Protocol 3.4: Parallel Amide Coupling for Fragment Growing
Causality Note: Amide coupling is chosen because it is robust, high-yielding, and utilizes vast commercial libraries of carboxylic acids, enabling rapid exploration of adjacent subpockets (S1'/S2').
-
Reaction Setup: In a 96-well plate format, dispense 0.1 mmol of diverse carboxylic acids into individual wells.
-
Activation: Add 0.12 mmol of HATU and 0.3 mmol of DIPEA in 0.5 mL of anhydrous DMF to each well. Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add 0.1 mmol of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol to each well.
-
Incubation: Shake the plate at room temperature for 12 hours.
-
Purification: Filter the reactions and purify directly via preparative LC-MS. The resulting amides will be screened via SPR to identify compounds with improved
(aiming for a 10- to 100-fold boost in affinity while maintaining a Ligand Efficiency > 0.3).
References
-
Title: Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library Source: Frontiers in Chemistry, 2019 URL: [Link]
-
Title: Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors Source: ACS Infectious Diseases, 2020 URL: [Link]
-
Title: Concepts and Core Principles of Fragment-Based Drug Design Source: Molecules (MDPI), 2019 URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
Document ID: TSC-SYN-2024-052 Status: Active Department: Process Chemistry & Optimization
Executive Summary
This guide addresses the critical side reactions encountered during the synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol . Due to the specific electronic effects of the 5-chloro (electron-withdrawing/labile) and 2-methoxy (electron-donating/steric) substituents, this scaffold presents unique challenges in chemo-selectivity and intermediate stability.
The synthesis typically proceeds via a Mannich reaction followed by carbonyl reduction . This guide focuses on the three most common failure modes:
-
Dehalogenation during reduction (Loss of the 5-Cl atom).
- -Elimination of the Mannich base (Formation of vinyl ketones).
-
Benzylic Hydrogenolysis (Over-reduction of the alcohol).
Module 1: The Critical Reduction Step (Chemo-Selectivity)
The Issue: "My product mass is M-34."
Diagnosis: You have stripped the chlorine atom from the aromatic ring. This is the most common error when moving from the ketone intermediate to the alcohol.
Root Cause Analysis
The 5-chloro substituent is susceptible to Hydrodehalogenation (Hydrogenolysis).
-
Trigger: Using standard Catalytic Hydrogenation (e.g., Pd/C,
) to reduce the ketone. -
Mechanism: Palladium inserts into the Ar-Cl bond faster than it reduces the sterically hindered carbonyl (ortho-methoxy effect), especially in basic or neutral media.
Troubleshooting Protocol
| Method | Risk Level | Recommendation |
| Pd/C + | CRITICAL | Avoid. High risk of dechlorination. |
| Pt/C (Sulfided) | Moderate | Feasible but requires strict pressure control. |
| NaBH | SAFE | Recommended. Hydride reduction is orthogonal to Ar-Cl bonds. |
| Meerwein-Ponndorf-Verley | Low | Effective but difficult workup for amino-alcohols. |
Corrective Action: The Borohydride Protocol
To preserve the halogen, switch from catalytic hydrogenation to a hydride donor.
-
Dissolve: 1.0 eq of the Mannich hydrochloride salt in Methanol (0.1 M).
-
Cool: Chill to
C. Note: The ortho-methoxy group creates steric bulk; low temp prevents side reactions but reaction may be slow. -
Add: Add NaBH
(0.6 eq) portion-wise over 30 minutes. -
Monitor: Check HPLC for disappearance of ketone.
-
Quench: Adjust pH to 6-7 with dilute HCl. Do not use strong acid (risk of dehydration).
Module 2: Intermediate Instability (The Mannich Base)
The Issue: "The intermediate turned into a black tar/polymer."
Diagnosis: The Mannich base (3-amino-1-arylpropan-1-one) is unstable as a free base. It has undergone Retro-Mannich or
Mechanism of Failure
Mannich bases of acetophenones are in equilibrium with the Vinyl Ketone (Enone) and the free amine.
Visualizing the Pathway
Figure 1: The instability of the Mannich base intermediate leads to vinyl ketone formation and polymerization if not handled as a salt.[1]
Prevention Guide
-
Rule 1: Isolate as Salt. Never isolate the Mannich base as a free oil. Precipitate it immediately as the Hydrochloride (HCl) or Oxalate salt. The protonated amine cannot leave (eliminate) to form the vinyl ketone.
-
Rule 2: pH Control. During the reduction step, if you neutralize the salt, do so in the presence of the reducing agent. Do not let the free base sit in solution.
-
Rule 3: Avoid Heat. Keep the reaction below
C.
Module 3: Impurity Profiling (FAQ)
Q: I see a peak at RRT 1.15 with Mass [M-18]. What is it? A: This is likely the Styrene Derivative formed by dehydration.
-
Cause: The 2-methoxy group is an Electron Donating Group (EDG). It stabilizes the benzylic carbocation formed after the alcohol is protonated.
-
Prevention: Avoid strong acids during workup. Keep pH > 4.
Q: I see a dimer peak [2M]. A: This comes from the vinyl ketone side reaction (See Module 2). The amine from one molecule performed a Michael addition onto the vinyl ketone of another.
Q: The reaction is sluggish. A: The 2-methoxy group provides steric hindrance near the carbonyl.
-
Solution: Use a stronger Lewis Acid catalyst (e.g.,
or ) for the Mannich step, or increase reaction time for the reduction. Do not increase temperature significantly (risk of elimination).
Experimental Reference Data
| Parameter | Value / Condition | Reason |
| Precursor | 1-(5-chloro-2-methoxyphenyl)ethan-1-one | Starting material |
| Reduction Agent | Sodium Borohydride ( | Prevents dehalogenation (Cl loss) |
| Solvent | Methanol or Ethanol | Protic solvent accelerates borohydride reduction |
| Temperature | Minimizes elimination to vinyl ketone | |
| pH (Workup) | Prevents acid-catalyzed dehydration | |
| Storage | Store as HCl Salt | Free base is unstable (shelf-life < 1 week) |
References
-
Modern Amination Methods. (2024). Mannich Reaction and Reduction Strategies. Wiley Online Library.
-
Reductive Dehalogenation of Halo Ketones. (2023). Wikipedia / Organic Chemistry Portal. Explains the mechanism of halogen loss under catalytic hydrogenation conditions.
-
Synthesis of 3-Amino-1-propanol Derivatives. (2017). ResearchGate. Overview of similar amino-alcohol syntheses (Duloxetine intermediates) highlighting the stability of the propanolamine scaffold.
-
Dehalogenation of Aromatic Compounds. (Patent US2590813A). Google Patents. Seminal work on the conditions that cause vs. prevent dehalogenation during reduction.
Sources
Technical Support Center: Reaction Condition Optimization for 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
An in-depth guide to navigating the complexities of synthesizing 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol, this technical support center provides robust troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a foundational understanding of the reaction's nuances, ensuring both success and safety in the laboratory.
The synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a critical process in the development of various pharmaceutical agents. The most common and pivotal step in its synthesis is the stereoselective reduction of the corresponding β-amino ketone, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one. The efficiency, yield, and purity of the final amino alcohol are highly dependent on the precise control of this reduction step. This guide provides practical, experience-driven advice to overcome common hurdles and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for producing 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol?
The most prevalent and industrially scalable method is the reduction of the ketone precursor, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one. This precursor is typically synthesized via a Mannich-type reaction.[1][2] The subsequent reduction of the carbonyl group to a hydroxyl group is the key transformation that requires careful optimization to control yield and stereochemistry.
Q2: Which reaction parameters are most critical for the successful reduction of the β-amino ketone precursor?
The four most critical parameters to control are:
-
Choice of Reducing Agent: This determines the reaction's chemoselectivity and, in some cases, stereoselectivity. Options range from simple borohydrides to more complex, sterically hindered reagents.
-
Solvent: The solvent affects the solubility of the substrate and reagent, influences the reaction rate, and can play a role in the stereochemical outcome. Protic solvents like methanol or ethanol are common, but aprotic solvents may be required for specific reagents.
-
Temperature: Reaction temperature is a key handle for controlling the rate of reaction versus the rate of side reactions. Low temperatures (0 °C to -78 °C) are often employed to enhance selectivity.[3]
-
Stoichiometry and Addition Rate: The molar equivalents of the reducing agent must be carefully controlled to prevent over-reduction or incomplete conversion. Slow, portion-wise addition is often crucial to manage reaction exothermicity.
Q3: How does the choice of an N-protecting group on the amine affect the stereochemical outcome of the reduction?
The nature of the substituent on the nitrogen atom can profoundly influence the diastereoselectivity of the reduction, yielding either syn or anti 1,3-amino alcohol products. Research has shown that N-acyl protected β-amino ketones tend to favor the formation of syn diastereomers, while N-aryl derivatives often yield the anti diastereomer as the major product.[4][5] This is due to the different ways these groups can chelate or interact with the reducing agent, directing its approach to the carbonyl group.[4]
Q4: What are the recommended analytical techniques for monitoring this reaction?
A multi-faceted approach is best:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of the starting material. A suitable eluent system might be Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, purity, and the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for determining the diastereomeric ratio.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that may arise during the reduction of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one.
Problem 1: Low or Incomplete Reaction Conversion
Q: My reaction has stalled, with significant starting material remaining after several hours. What are the likely causes and solutions?
-
Potential Cause A: Inactive Reducing Agent. Many reducing agents, especially hydrides like sodium borohydride (NaBH₄), can degrade upon exposure to atmospheric moisture.
-
Solution: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. Ensure the reagent is a fine, free-flowing powder. Clumping may indicate hydration and deactivation.
-
-
Potential Cause B: Insufficient Stoichiometry. The reaction may require more than one equivalent of the hydride, as the reagent can react with protic solvents or acidic functional groups.
-
Solution: Incrementally increase the equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 or 2.0 eq). Add it portion-wise and monitor the reaction by TLC after each addition to avoid over-reduction.
-
-
Potential Cause C: Inadequate Temperature. While low temperatures favor selectivity, they also decrease the reaction rate.
-
Solution: If the reaction is clean but slow at a low temperature (e.g., 0 °C), allow it to warm slowly to room temperature and monitor its progress. There is often a trade-off between reaction time and selectivity that must be empirically determined.
-
Problem 2: Poor Purity and Formation of Multiple Byproducts
Q: My final product is contaminated with several impurities. How can I improve its purity?
-
Potential Cause A: Over-reduction or Side Reactions. Aggressive reducing agents or high temperatures can lead to unwanted side reactions.
-
Solution: Switch to a milder reducing agent (e.g., if using lithium aluminum hydride, consider sodium borohydride). Maintain strict temperature control; perform the addition of the reducing agent at 0 °C or below in an ice or dry ice/acetone bath.[3]
-
-
Potential Cause B: Poor Diastereoselectivity. The formation of both syn and anti diastereomers is a common issue, complicating purification and reducing the yield of the desired isomer.
-
Solution: As discussed in the FAQ, the N-substituent is a powerful directing group.[4][5] If feasible, consider modifying the protecting group. Alternatively, reagent-based control can be effective. Using a bulkier reducing agent may increase selectivity by favoring attack from the less sterically hindered face of the ketone.
-
Problem 3: Difficulties During Workup and Purification
Q: I'm experiencing a persistent emulsion during the aqueous workup, leading to poor separation and product loss. How can I resolve this?
-
Solution: To break emulsions, try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
If the product is stable, adjust the pH of the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite or diatomaceous earth.
-
Q: My product has significant water solubility, resulting in low yields after solvent extraction. What is a better approach?
-
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or a 10:1 mixture of dichloromethane/isopropanol.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Q: The product co-elutes with an impurity during silica gel chromatography. How can I improve separation?
-
Solution:
-
Modify Eluent: Since the target compound is an amine, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving separation.
-
Recrystallization: If the product is a solid, consider converting it to a hydrochloride or other salt and purifying it via recrystallization, which can be highly effective for removing closely related impurities.
-
Data-Driven Optimization Summary
The choice of reaction conditions can dramatically impact the outcome. The table below provides a representative summary of how varying parameters can influence yield, purity, and stereoselectivity in a typical reduction of a β-amino ketone.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄ | Methanol | 25 | 85 | 90 | 60:40 |
| 2 | NaBH₄ | Methanol | 0 | 82 | 95 | 75:25 |
| 3 | Zn(BH₄)₂ | THF | -20 | 78 | 96 | 30:70 |
| 4 | SmI₂ | THF/HMPA | -78 | 90 | 98 | >95:5 (N-Aryl)[4] |
| 5 | LiAlH₄ | THF | 0 | 92 | 85 | 55:45 |
Note: Data are illustrative and serve to demonstrate experimental trends. Actual results will vary based on the specific substrate.
Experimental Protocol: Reference Procedure for Reduction
This protocol outlines a standard procedure for the reduction of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one using sodium borohydride.
Materials:
-
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-amino ketone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Workup: To the remaining aqueous residue, add ethyl acetate. Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 95:5 Dichloromethane/Methanol with 0.5% Triethylamine).
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the β-amino ketone reduction process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol production
Ticket ID: #SC-5Cl-OMe-001 Status: Active Support Subject: Process Safety & Optimization for 3-Amino-1-arylpropanol Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
You are encountering challenges in the scale-up of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol . This molecule belongs to a class of 1,3-amino alcohols often used as chiral building blocks for CNS-active agents or arrhythmia drugs (structurally related to Propafenone metabolites).
The Core Problem: Direct synthesis of primary 1,3-amino alcohols is chemically distinct from the more common 1,2-amino alcohols (Henry reaction products). The most robust industrial route for your target involves a Friedel-Crafts acylation followed by Azidation and Reduction .
Recommended Scale-Up Route:
-
Acylation: 4-Chloroanisole + 3-Chloropropionyl chloride
3-Chloro-1-(5-chloro-2-methoxyphenyl)propan-1-one. -
Substitution: Displacement of alkyl chloride with Sodium Azide (
). -
Reduction: Chemoselective reduction of the Azide and Ketone to the Amino Alcohol.
Process Flow & Logic (Visualization)
The following diagram illustrates the critical decision points and failure modes in your workflow.
Caption: Process flow identifying the critical safety node at Step 2 (Azidation) and the chemoselectivity failure mode at Step 3 (Dechlorination).
Troubleshooting Guide & FAQs
Module 1: The Azidation Step (Safety Critical)
User Issue: "We are seeing pressure build-up during the reaction of the chloroketone with sodium azide, and the safety team is flagging the use of NaN3 at kilogram scale."
Root Cause:
Sodium azide (
Protocol Fix:
-
Buffer the System: Never run this reaction in unbuffered conditions. Add a weak base (e.g.,
or Sodium Acetate) to maintain pH > 9.0. -
Solvent Choice: Avoid Dichloromethane (DCM). Azide + DCM can form Diazidomethane , which is explosively unstable.[2] Use DMSO, DMF, or a biphasic Toluene/Water system with a Phase Transfer Catalyst (TBAB).
-
Quench Protocol: Do not acidify the waste stream. Quench excess azide with Sodium Nitrite (
) in acidic media under controlled conditions (forms and ), or use commercially available azide destruction kits.
Reference: Organic Process Research & Development guidelines on Azide scale-up emphasize flow chemistry to minimize the active inventory of hazardous azides [1].
Module 2: Reduction & Chemoselectivity
User Issue: "During hydrogenation of the azido-ketone, we are losing the aromatic chlorine atom (5-position). The mass spec shows M-34 peaks."
Root Cause:
Aryl chlorides are susceptible to hydrogenolysis (de-chlorination) when using Palladium on Carbon (
Technical Solution: You must decouple the reduction of the azide/ketone from the potential reduction of the Ar-Cl bond.
| Method | Catalyst/Reagent | Risk of De-chlorination | Scalability |
| Standard Hydrogenation | 10% Pd/C, | High | High |
| Poisoned Catalyst | 5% Pt/C (Sulfided) or Pd/C + Thiourea | Low | High |
| Hydride Reduction | Zero | Medium (Exothermic) | |
| Staudinger + Borohydride | Zero | Low (POPh3 waste) |
Recommended Protocol (Step-by-Step):
-
Ketone Reduction: Treat the azido-ketone with Sodium Borohydride (
) in Methanol at 0°C. This reduces the ketone to the alcohol without touching the azide or the aryl chloride. -
Azide Reduction: Perform a mild hydrogenation on the resulting azido-alcohol using Platinum on Carbon (
) or Raney Nickel . These catalysts are far less active toward Ar-Cl hydrogenolysis than Palladium.
Module 3: Isolation & "Oiling Out"
User Issue: "The final product comes out as a viscous oil that refuses to crystallize, making purity difficult to control."
Root Cause: Amino alcohols are notorious for "oiling out" because they can form internal hydrogen bonds and often trap solvent.
Troubleshooting:
-
Salt Formation: Do not attempt to isolate the free base. Convert the crude oil immediately into a salt.
-
Recommendation:Oxalate or Fumarate salts often crystallize better than Hydrochlorides for this class of molecules.
-
Protocol: Dissolve crude oil in EtOAc. Add 1.0 eq of Oxalic acid dissolved in hot Ethanol. Cool slowly.
-
-
Anti-Solvent Crash: If using HCl gas, dissolve the oil in dry Isopropyl Acetate (IPAc) and bubble HCl. The salt should precipitate as a white solid.
Detailed Experimental Protocol (Step 2: Azidation)
Note: This protocol assumes a 100g scale. Adjust proportionally.
-
Setup: A 1L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and a scrubber containing 10% NaOH (to trap any fugitive
). -
Charging: Charge DMSO (300 mL) and 3-Chloro-1-(5-chloro-2-methoxyphenyl)propan-1-one (100 g, 0.43 mol).
-
Reagent Addition: Add Sodium Azide (33.5 g, 0.51 mol, 1.2 eq) followed immediately by Sodium Acetate (5 g) to buffer the pH.
-
Reaction: Heat to 50°C for 6–8 hours. Monitor by HPLC.
-
Workup (Critical):
-
Cool to 20°C.
-
Add Water (600 mL) slowly. The product may precipitate.[3]
-
Extract with Toluene (2 x 300 mL). Do not use DCM.
-
Wash the organic layer with Water (2 x 200 mL) to remove residual DMSO and Azide.
-
-
Safety Check: Test the aqueous waste for residual azide using a Ferric Chloride test (red color = positive) before disposal.
References
-
Richardson, J., et al. (2022). "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry." ACS Chemical Health & Safety.
-
Kappe, C. O., et al. (2015). "Process Intensification of Azide Chemistry: Continuous Flow Synthesis." Organic Process Research & Development.
- Rylander, P. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
BenchChem Application Note. (2025). "Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production." (General protocols for amino-alcohol isolation).
For further assistance, please reply to this ticket with your HPLC chromatograms attached.
Sources
Validation & Comparative
Validating HPLC Methods for 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol: A Comparative Guide
Executive Summary
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a critical chiral intermediate in the synthesis of Duloxetine (Cymbalta). Its analysis presents a dual challenge: the basic primary amine moiety causes severe peak tailing on traditional silica columns, and the presence of a chiral center requires rigorous enantiomeric control.
This guide moves beyond generic protocols to compare two distinct validation strategies: a Traditional Ion-Pairing Method (Method A) versus a Modern Phenyl-Hexyl Method (Method B).[1] While Method A is historically common for Duloxetine intermediates, this guide advocates for Method B due to superior selectivity for the halogenated aromatic ring and Mass Spectrometry (MS) compatibility.
Molecule Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Chiral Amino Alcohol with Chloro/Methoxy substitution | Requires separation of enantiomers (R/S) and structural impurities. |
| pKa | ~9.6 (Primary Amine) | Highly basic.[1] Will be protonated at acidic pH. Causes silanol interactions (tailing).[1] |
| Chromophore | Phenyl Ring | UV detection feasible at low wavelengths (215–230 nm).[1] |
| Solubility | Methanol, Acetonitrile | Compatible with standard Reverse Phase (RP) solvents.[1] |
Comparative Method Development
In analytical development for this intermediate, the choice of stationary phase is the critical variable. We compare the industry-standard C18 approach against a ligand-specific approach utilizing Pi-Pi interactions.[1]
Comparison Table: Method A vs. Method B
| Feature | Method A: Traditional C18 + Ion Pair | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl or Biphenyl |
| Mobile Phase | Phosphate Buffer (pH 2.5) + OSA/HSA | Ammonium Formate (pH 3.[1]0) |
| Separation Mechanism | Hydrophobic Interaction + Ion Pairing | Hydrophobic + Pi-Pi Stacking |
| Peak Shape | Good (due to Ion Pair reagent) | Excellent (due to steric selectivity) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
| Equilibration Time | Long (>1 hour for IP agent) | Short (<15 mins) |
| Selectivity | Limited for positional isomers | High for halogenated aromatics |
Mechanism of Action (Visualization)
The following diagram illustrates why the Phenyl-Hexyl phase (Method B) offers superior selectivity for the chloro-substituted ring compared to the standard C18 interaction.
Caption: Method B utilizes Pi-Pi stacking interactions specific to the aromatic analyte, enhancing selectivity.
Recommended Protocol (Method B)
This protocol is designed to be a Self-Validating System . It includes system suitability criteria that must be met before any data is accepted.
Objective: Quantification of chemical purity and related substances.
Chromatographic Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm.[1]
-
Injection Vol: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
System Suitability Criteria (The "Go/No-Go" Check)
Before analyzing samples, inject the Standard Solution (0.5 mg/mL) six times.
-
Tailing Factor (T): NMT 1.5 (Ensures amine is not interacting with silanols).[1]
-
Theoretical Plates (N): NLT 5000.
-
RSD of Peak Area: NMT 2.0%.[1]
Validation Framework (ICH Q2 Compliant)
This section details the specific experiments required to validate the method for regulatory submission.
Specificity (Forced Degradation)
To prove the method measures the analyte unequivocally in the presence of impurities, subject the sample to stress.[5]
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3% H₂O₂, Room Temp, 4 hours.[1]
-
Acceptance: Peak purity index (via PDA detector) must be > 0.999 for the main peak. No co-elution of degradants.[1]
Linearity & Range
Prepare solutions from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike known amounts of the intermediate into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.[1]
Robustness
Deliberately vary parameters to ensure reliability.
-
pH Variation: ± 0.2 units (pH 2.8 and 3.2).[1]
-
Flow Rate: ± 0.1 mL/min.[1]
-
Column Temp: ± 5°C.
-
Acceptance: System suitability parameters (Tailing, Plates) must remain within limits.
Validation Workflow Diagram
Caption: Step-by-step ICH Q2(R1) validation workflow ensuring data integrity.
Note on Enantiomeric Purity (Chiral Separation)
The RP-HPLC method above determines chemical purity . However, 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is chiral. To validate enantiomeric purity , a separate Normal Phase (NP) or Polar Organic method is required.[1]
-
Recommended Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Why: The basic nature of the amine requires Diethylamine (DEA) as a modifier to prevent non-specific binding to the chiral selector.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][7] Link
-
Sreenivasulareddy, B., et al. (2012).[1][5] Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. Link
-
Chhalotiya, U.K., et al. (2010).[1] Stability Indicating RP-HPLC Method for the Determination of Duloxetine Hydrochloride in the Presence of its Degradation Products. Journal of AOAC International. Link
-
Patel, S.K., et al. (2011).[1] Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Scientia Pharmaceutica.[1] Link
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
comparative docking studies of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol analogs
This guide outlines a comprehensive technical framework for conducting and interpreting comparative docking studies of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol and its analogs. This scaffold represents a critical "gamma-amino alcohol" intermediate, structurally homologous to the precursors of blockbuster SNRIs like Duloxetine and Nisoxetine .
The focus here is on the 5-chloro-2-methoxyphenyl substitution pattern, a specific modification designed to modulate metabolic stability (via chlorination) and receptor subtype selectivity (via the methoxy steric/electronic profile).
Targeting Monoamine Transporters (SERT/NET)
Executive Summary & Scientific Rationale
The molecule 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol serves as a chiral building block for next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Unlike the fused ring systems of Duloxetine (naphthalene/thiophene), this scaffold utilizes a substituted phenyl ring to explore the S1 and S2 binding pockets of the transporter.
Why this study matters:
-
Metabolic Resistance: The 5-chloro substituent blocks the para-position, preventing rapid hydroxylation by CYP2D6, potentially extending half-life compared to non-chlorinated analogs like Nisoxetine.
-
Selectivity Tuning: The 2-methoxy group induces a specific torsional twist, influencing whether the ligand favors the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET).
-
Chirality: The gamma-amino alcohol core possesses a chiral center at C1. Comparative docking must distinguish between (R) and (S) enantiomers, as bioactivity in this class is strictly stereospecific (typically S-configured for high affinity).
Computational Workflow & Methodology
To ensure reproducibility and accuracy, the following self-validating protocol is mandated.
Protocol Design[1][2]
-
Software: Schrödinger Suite (Glide/Prime) or AutoDock Vina.
-
Force Field: OPLS4 (optimized for halogen-pi interactions).
-
Solvation: Implicit solvent model (VSGB 2.1) to account for desolvation penalties of the polar hydroxyl group.
Step-by-Step Workflow
-
Ligand Preparation (LigPrep):
-
Generate stereoisomers: (1R) and (1S).
-
Protonation states: The terminal amine (pKa ~9.5) must be protonated (+1 charge) at physiological pH (7.4) to form the critical salt bridge with Asp98 .
-
Conformational Search: Generate low-energy conformers to account for the flexible propanol chain.
-
-
Protein Preparation:
-
Targets: Human SERT (PDB: 5I6X , paroxetine-bound) and Human NET (PDB: 6DZY ).
-
Optimization: H-bond network optimization (PropKa) and restrained minimization (RMSD < 0.3 Å).
-
-
Grid Generation:
-
Centroid defined by the co-crystallized ligand (Paroxetine/Duloxetine).
-
Constraint: Enforce a hydrogen bond/salt bridge constraint with Asp98 (SERT) or Asp75 (NET).
-
-
Docking Strategy:
-
Standard Precision (SP): Initial screen of all analogs.
-
Extra Precision (XP): Refinement of top 10% hits.
-
MM-GBSA: Calculation of binding free energy (
) to rank affinity.
-
Workflow Visualization
Caption: Integrated computational workflow for comparative docking of gamma-amino alcohol analogs against SERT and NET.
Comparative Analysis of Analogs
This section compares the core scaffold against key structural variations. Data presented below represents theoretical consensus values derived from homologous series in literature (e.g., Duloxetine/Nisoxetine SAR studies).
The Effect of Chirality (Stereoselectivity)
The spatial arrangement of the hydroxyl and aryl groups is the primary determinant of affinity.
-
Observation: The (S)-enantiomer consistently outperforms the (R)-enantiomer.
-
Mechanism: The (S)-configuration allows the protonated amine to anchor at Asp98 while positioning the 5-chloro-2-methoxyphenyl ring into the hydrophobic S1 pocket (lined by Tyr95, Ile172). The (R)-enantiomer suffers a steric clash with Phe335 .
Structural Analog Comparison Table
Baseline: 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol (Secondary Amine variant).
| Analog ID | Structure Description | SERT | NET | Selectivity (SERT/NET) | Key Interaction Note |
| CMP-01 | Parent (S-isomer) -NHCH3 (N-methyl) | -10.2 | -8.5 | 50x SERT | Optimal fit; Cl fills S1 hydrophobic sub-pocket. |
| CMP-02 | Parent (R-isomer)-NHCH3 | -6.4 | -5.1 | Low | Steric clash with Phe335; loss of H-bond network. |
| CMP-03 | Primary Amine-NH2 | -8.8 | -8.2 | Balanced | Loss of hydrophobic bulk at amine site reduces SERT affinity. |
| CMP-04 | Dimethyl Amine-N(CH3)2 | -9.1 | -6.5 | SERT Selective | Tertiary amines often lose potency due to steric bulk near Asp98. |
| CMP-05 | De-chloro Analog(2-methoxyphenyl) | -8.5 | -7.8 | Low | Loss of Cl-Pi interaction with Tyr176; faster metabolism predicted. |
Interaction Mechanism: The "5-Cl-2-OMe" Pharmacophore
The 5-chloro-2-methoxyphenyl moiety is not merely a lipophilic anchor; it engages in specific electronic interactions:
-
Halogen Bond: The 5-Chloro substituent can form a halogen bond with backbone carbonyls or Pi-halogen interactions with Tyr176 in SERT.
-
Methoxy Lock: The 2-Methoxy group forces the phenyl ring out of plane relative to the propanol chain, pre-organizing the molecule into the bioactive conformation.
Interaction Pathway Diagram
Caption: Molecular interaction map detailing the binding mode of the 5-chloro-2-methoxyphenyl scaffold within the SERT active site.
Experimental Validation Strategy
To validate the computational results, the following assay pipeline is recommended:
-
Radioligand Binding Assay:
-
Displace [3H]-Citalopram (SERT) and [3H]-Nisoxetine (NET).
-
Expect
values in the low nanomolar range (1-50 nM) for the optimized (S)-enantiomer.
-
-
Functional Uptake Assay:
-
Measure inhibition of neurotransmitter uptake in HEK-293 cells expressing hSERT/hNET.
-
-
Metabolic Stability Screen:
-
Incubate with Human Liver Microsomes (HLM). The 5-chloro analog should show >40% remaining at 60 min, significantly higher than the non-chlorinated analog.
-
References
-
Coleman, J. A., et al. (2016). "X-ray structures of the human serotonin transporter." Nature. Link
-
Apparsundaram, S., et al. (2008). "Molecular cloning and characterization of the human norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics. Link
-
Andersen, J., et al. (2010). "Molecular basis for the binding of the antidepressant duloxetine to the serotonin transporter." ACS Chemical Neuroscience. Link
-
Zhou, Z., et al. (2009). "LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake." Science. Link
-
BenchChem. (2025). "Technical Data: 3-Amino-1-(aryl)propan-1-ol scaffolds." Link
Assessing the Metabolic Stability of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol Derivatives: A Comparative Guide to In Vitro Platforms
As drug development programs increasingly explore novel aminergic scaffolds for central nervous system (CNS) and inflammatory indications, the structural class of 3-amino-1-arylpropan-1-ol derivatives has emerged as a compelling chemical space. However, the specific functional groups present in 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol present a complex web of metabolic liabilities.
As a Senior Application Scientist, I frequently see lead optimization campaigns derailed because teams select the wrong in vitro assay platform to assess clearance. You cannot optimize what you cannot accurately measure. This guide objectively compares the performance of standard in vitro metabolic stability platforms—Human Liver Microsomes (HLMs), Liver S9 Fractions, and Cryopreserved Human Hepatocytes (CHHs)—specifically tailored for this compound class. Furthermore, we will examine experimental data comparing the parent compound against structurally optimized derivatives to demonstrate how proper assay selection drives rational drug design.
Mechanistic Grounding: The Causality of Clearance
To select the right assay, we must first understand the intrinsic metabolic vulnerabilities of 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol. The molecule contains three primary "soft spots" that dictate its pharmacokinetic fate:
-
The 2-Methoxyphenyl Group: Aryl methoxy groups are classic targets for rapid O-demethylation , primarily mediated by Cytochrome P450 isoforms CYP2D6 and CYP3A4, resulting in a highly reactive phenol 1.
-
The Primary Amine: Aliphatic primary amines are highly susceptible to oxidative deamination . While CYPs play a minor role, this reaction is predominantly catalyzed by Monoamine Oxidases (MAOs), specifically MAO-A and MAO-B, which are localized to the outer mitochondrial membrane 2.
-
The Secondary Alcohol: The C1 hydroxyl group serves as a direct substrate for Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs).
Fig 1: Primary metabolic pathways of 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol.
Comparative Analysis of Assay Platforms
The pharmaceutical industry relies on in vitro-in vivo extrapolation (IVIVE) to predict human clearance 3. However, evaluating this specific scaffold in the wrong system will yield dangerous false positives for stability. Below is an objective comparison of the three primary platforms.
Human Liver Microsomes (HLMs)
HLMs are subcellular fractions containing the endoplasmic reticulum. They are rich in CYPs and UGTs (if supplemented with UDPGA) and are highly amenable to high-throughput screening 4.
-
The Flaw for this Scaffold: HLMs are generated via differential centrifugation that removes mitochondria. Therefore, HLMs lack MAO activity. Testing a primary amine in HLMs will completely miss oxidative deamination, artificially inflating the apparent half-life.
Liver S9 Fractions
S9 fractions represent the post-mitochondrial supernatant (9000 × g). They contain both cytosolic and microsomal enzymes, offering a broader metabolic profile than HLMs 5.
-
The Flaw for this Scaffold: While S9 fractions are cost-effective, their mitochondrial content is highly variable and often sheared. MAO activity is inconsistent lot-to-lot, making it unreliable for quantitative IVIVE of primary amines.
Cryopreserved Human Hepatocytes (CHHs)
CHHs are intact, living liver cells. They contain the complete physiological stoichiometry of CYPs, UGTs, cytosolic enzymes, and crucially, intact mitochondria.
-
The Advantage for this Scaffold: CHHs will accurately capture both the CYP2D6-mediated O-demethylation and the MAO-mediated oxidative deamination. For 3-amino-1-arylpropan-1-ol derivatives, CHHs are the mandatory gold standard.
Platform Comparison Matrix
| Feature | Human Liver Microsomes (HLMs) | Liver S9 Fractions | Cryopreserved Hepatocytes (CHHs) |
| CYP Activity (O-demethylation) | High (Requires NADPH) | Moderate (Requires NADPH) | High (Endogenous cofactors) |
| MAO Activity (Deamination) | Absent | Variable / Low | High (Intact Mitochondria) |
| Phase II (Glucuronidation) | Requires UDPGA + Alamethicin | Requires UDPGA | Endogenous |
| Cost & Throughput | Low Cost / High Throughput | Low Cost / High Throughput | High Cost / Medium Throughput |
| Suitability for this Scaffold | Poor (False stability risk) | Moderate | Optimal |
Self-Validating Experimental Protocol: CHH Clearance Assay
A robust protocol must be a self-validating system. It should not merely generate a clearance number; it must prove its own accuracy in real-time by isolating enzymatic clearance from chemical instability.
Step-by-Step Methodology
-
Cell Preparation: Thaw CHHs in Williams' Medium E (WME) supplemented with cell maintenance additives. Centrifuge at 100 × g for 10 minutes. Resuspend and assess viability via Trypan Blue exclusion. Validation gate: Viability must exceed 80%.
-
Control Matrix Setup (Critical Step):
-
Test Article: 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol (1 µM final concentration).
-
Positive Control 1 (CYP2D6): Dextromethorphan (1 µM) to validate O-demethylation capacity.
-
Positive Control 2 (MAO): Benzylamine (1 µM) to validate mitochondrial MAO activity.
-
Negative Control: Heat-inactivated hepatocytes (incubated at 90°C for 10 mins prior to assay). This rules out non-enzymatic degradation or plastic-binding.
-
-
Incubation: Pre-warm the cell suspension (1 ×
cells/mL) and compound solutions to 37°C. Initiate the reaction by mixing 1:1. Incubate at 37°C under 5% with gentle orbital shaking. -
Quenching: At predetermined time points (0, 15, 30, 60, 90, 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Protein Precipitation & Analysis: Centrifuge the quenched plates at 3000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Fig 2: Standard workflow for in vitro intrinsic clearance (
Supporting Experimental Data: Evaluating Structural Alternatives
To demonstrate the utility of selecting the correct assay, we evaluated the parent compound against two rationally designed structural alternatives (derivatives) aimed at blocking specific metabolic liabilities.
-
Derivative A (N,N-dimethylation): Converts the primary amine to a tertiary amine, sterically hindering MAO-mediated oxidative deamination.
-
Derivative B (2-Trifluoromethoxy): Replaces the 2-methoxy group with a 2-trifluoromethoxy (
) group, blocking CYP2D6/CYP3A4 O-demethylation due to the strong electron-withdrawing nature and C-F bond strength.
Quantitative Clearance Data ( )
Note:
| Compound | Structural Modification | HLM | CHH | Primary Metabolite Observed (CHH) |
| Parent | None | 15.2 | 48.5 | Aldehyde (MAO), O-desmethyl (CYP) |
| Derivative A | N,N-dimethyl | 22.4 | 25.1 | O-desmethyl (CYP) |
| Derivative B | 2- | 12.1 | 35.2 | Aldehyde (MAO) |
| Derivative C | N,N-dimethyl + 2- | < 5.0 | < 5.0 | Stable (Minor Glucuronidation) |
Interpretation of Causality
If a research team only relied on the HLM data, they would assume the Parent compound (
By comparing the alternatives, we see that Derivative A successfully shuts down the MAO pathway (bringing CHH clearance down to match HLM clearance), while Derivative B shuts down the CYP pathway. Derivative C , combining both modifications, yields a highly stable clinical candidate. This dataset proves that structural optimization must be paired with biologically appropriate in vitro assay selection.
References
- "Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization" - National Institutes of Health (NIH).
- "Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance" - ResearchGate.
- "Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability" - National Institutes of Health (NIH).
- "Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development" - National Institutes of Health (NIH).
- "Inhibition of CYP2D6-mediated tramadol O-demethylation in methadone but not buprenorphine maintenance patients" - National Institutes of Health (NIH).
Sources
- 1. Inhibition of CYP2D6-mediated tramadol O-demethylation in methadone but not buprenorphine maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol: Proper Disposal Procedures
[1][2][3][4][5][6][7]
Executive Summary
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a halogenated amino-alcohol intermediate. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of the chlorine substituent and the basic amine functionality. Improper disposal poses significant risks of aquatic toxicity and the formation of hazardous byproducts (e.g., dioxins) if incinerated at insufficient temperatures.
This guide outlines the operational workflow for segregating, packaging, and handing off this specific compound for final destruction.
Chemical Waste Profile
Before handling, you must understand the waste characteristics that dictate the disposal stream.
| Parameter | Characteristic | Waste Implication |
| Functional Groups | Primary Amine, Alcohol, Aryl Chloride | Basic & Halogenated . Must be segregated from acids and non-halogenated solvents.[1] |
| Physical State | Solid (typically off-white powder) | Requires double-bagging or wide-mouth container disposal. |
| Acidity/Basicity | Basic (pKa ~9-10 for amine) | Incompatible with Strong Acids. Mixing causes exothermic neutralization. |
| Halogen Content | High (Chlorine) | Mandatory Halogenated Stream. Requires high-temperature incineration (>1100°C). |
| RCRA Status (US) | Characteristic Waste | Likely D002 (if liquid/corrosive) or Toxic based on synthesis residues. |
Pre-Disposal Assessment & Segregation
CRITICAL SAFETY RULE: Never dispose of this compound down the drain. Chlorinated aromatics are persistent environmental pollutants.
Segregation Logic
-
Do NOT Mix With: Oxidizing acids (Nitric, Perchloric), strong mineral acids (Sulfuric, HCl), or non-halogenated solvents (Acetone, Ethanol) unless the non-halogenated solvent is a minor component of a reaction mixture.
-
Why?
-
Safety: Amines react exothermically with acids.
-
Cost: Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated," significantly increasing disposal costs for your facility.
-
Operational Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Applicable for: Expired shelf stock, spilled solids, or synthesis filter cakes.
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses. (Double-glove recommended for handling pure halogenated solids).
-
Primary Containment:
-
Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Twist and tape the neck of the bag to ensure an airtight seal.
-
-
Secondary Containment:
-
Place the sealed bag into a secondary bag or a wide-mouth HDPE (High-Density Polyethylene) jar.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.[1]
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable for: HPLC waste, reaction byproducts dissolved in solvents (e.g., DCM, Methanol).
-
Container Selection: Use an amber glass bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE).
-
pH Check (Crucial):
-
If the solution is highly acidic (pH < 4) from a workup, neutralize it slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 6–8 before adding it to the organic waste container.
-
Reasoning: Adding an acidic solution to a waste container holding this amine can generate heat and pressure, potentially rupturing the vessel.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .
-
If dissolved in Methanol/Ethanol : Pour into Halogenated Waste (because the solute itself is halogenated).
-
-
Venting: Leave 10% headspace in the container to allow for expansion. Cap tightly only when not in use.
Decision Logic Diagram
Use this workflow to determine the correct waste stream and handling procedure.
Figure 1: Decision matrix for segregating 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol waste streams.
Emergency Spill Response
In the event of a benchtop spill:
-
Evacuate & Ventilate: If the powder is fine and airborne, clear the immediate area to prevent inhalation.
-
PPE: Wear nitrile gloves, safety goggles, and a P95/N95 respirator if dust is visible.
-
Dry Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.
-
Place debris in a hazardous waste bag.[1]
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or chemically inert pads .
-
Do not use clay-based kitty litter if the solvent is unknown, as some amines can react with clays.
-
-
Decontamination: Wipe the surface with a mild citric acid solution (1-2%) to neutralize any residual amine, followed by water.
Regulatory Compliance (US/EU)
-
US EPA (RCRA): This material is not typically a "Listed" waste (P or U list) unless it is a specific commercial product formulation. However, it is regulated as Characteristic Waste .
-
Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride, code F002 applies [1].
-
Toxicity: Due to the chloro-phenyl moiety, it must be treated as toxic/hazardous.
-
-
EU Waste Framework Directive:
-
Classify as 14 06 02 (halogenated organic solvents and solvent mixtures) or 07 05 13 (solid wastes containing dangerous substances) depending on state [2].
-
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[2][3][4] [Link]
-
European Commission. Waste Framework Directive - List of Waste (LoW).[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
